methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a fluorinated benzoate ester linked to a pyridine and imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzoate ester and introduce the pyridine and imidazo[4,5-c]pyridine moieties through a series of coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically be carried out in stirred tank reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-(trifluoromethyl)-4-pyridinecarboxylate: This compound shares the fluorinated pyridine moiety but differs in its overall structure and functional groups.
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine methanesulfonate: Another fluorinated compound with a pyridine core, used in different applications.
Uniqueness
Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of fluorinated benzoate ester and imidazo[4,5-c]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzoate moiety linked to a pyridine and an imidazo[4,5-c]pyridine scaffold. This structural diversity is believed to contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
-
In Vitro Studies :
- In a study assessing the compound's effects on breast cancer cell lines (MDA-MB-231, MDA-MB-468), it demonstrated an IC50 value ranging from 0.4 to 5 µM. This suggests that the compound effectively inhibits cell proliferation in a dose-dependent manner .
- The compound also induced apoptosis in cancer cells, which is a critical mechanism for preventing tumor growth.
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Mechanisms of Action :
- The compound appears to interfere with key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit migration and invasion of cancer cells, which are vital processes for metastasis .
- The presence of the imidazo[4,5-c]pyridine scaffold is thought to enhance the compound's interaction with biological targets involved in cancer progression.
Pharmacological Profile
The pharmacological significance of compounds with similar scaffolds has been documented extensively. For example:
Compound | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | Antiproliferative | 0.4 | MDA-MB-231 |
Compound B | Anti-migratory | 3.2 | MDA-MB-435 |
Methyl 5-fluoro... | Antiproliferative | 0.4 - 5 | MDA-MB-231/468 |
This table illustrates the potency of methyl 5-fluoro... compared to other compounds with similar structures.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Imidazo[1,2-a:4,5-c]dipyridines :
- Mechanistic Insights :
Properties
Molecular Formula |
C20H18FN5O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18FN5O3/c1-29-19(27)14-10-13(21)2-3-15(14)25-20(28)26-9-6-16-17(24-11-23-16)18(26)12-4-7-22-8-5-12/h2-5,7-8,10-11,18H,6,9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
MGRPZPZVNJHNTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
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